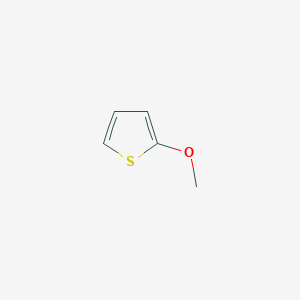

2-Methoxythiophene

Übersicht

Beschreibung

2-Methoxythiophene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a thiophene derivative, which means it is related to the heterocyclic compound thiophene, but with a methoxy group attached to it. This modification can significantly alter the compound's chemical behavior and reactivity.

Synthesis Analysis

The synthesis of derivatives of 2-methoxythiophene has been explored in several studies. For instance, the synthesis of polythiophene derivatives bearing methoxy and pyridine groups has been achieved through Grignard metathesis reaction and Kumada coupling polymerization, resulting in polymers with significant molecular weights . Additionally, 5-methoxy-2-vinylthiophene was synthesized from the corresponding aldehyde and polymerized under free radical conditions . These synthetic approaches demonstrate the versatility of 2-methoxythiophene derivatives in forming various polymeric materials.

Molecular Structure Analysis

The molecular structure of 2-methoxythiophene derivatives has been investigated using different spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)benzo[d]thiazole were studied using ab initio and density functional theory methods, indicating that B3LYP is a suitable method for such molecular problems . The crystal and molecular structures of two 2-aminothiophene derivatives were also reported, showing significant influence of intramolecular hydrogen bonds on the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of 2-methoxythiophene derivatives has been studied in various contexts. The reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines were investigated, revealing different patterns of catalysis depending on the ring size of the cyclic amine . The oxidation of 2-methoxymethylthiophene with molecular oxygen in the presence of a cobalt bromide catalyst was also examined, leading to the formation of 2-formylthiophene and methylthiophene-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxythiophene derivatives have been characterized through various studies. Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene in solution provided insights into the solution phase redox process, which is a model for reactions of insoluble polythiophenes . The effect of intramolecular hydrogen bonding on the nonadiabatic dynamics of 2-methoxythiophenol was also explored, revealing the role of hydrogen bonding in localizing the reactive flux onto the conical intersection seam .

Wissenschaftliche Forschungsanwendungen

Electronics and Energy Storage : Poly-3-alkyl- and 3-methoxythiophenes show high conductivities and excellent solubility properties, making them attractive for applications in electronics and energy storage (Thémans, André, & Brédas, 1987).

Organic Chemistry : The nucleophilic substitution reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine follow a SNAr mechanism. This discovery is significant for understanding the chemical properties of these compounds (Echaieb, Gabsi, & Boubaker, 2014). Additionally, direct C-H arylation of 3-methoxythiophene catalyzed by Pd enables efficient synthesis of π-alkoxy-oligothiophene derivatives for electronic industry applications (Borghese, Geldhof, & Antoine, 2006).

Synthesis and Tautomerism : The synthesis of 3-heteroalkyl-2-N-organylaminothiophenes demonstrates amino-imino tautomerism in N-monosubstituted aminothiophenes, facilitating their facile synthesis from methyl or phenyl isothiocyanate and 1-lithiomethoxyallene (Brandsma et al., 1998).

Thermochemistry : The enthalpies of formation in the condensed phase of 2- and 3-methoxythiophenes have been estimated, providing valuable thermochemical data (Temprado, Notario, Roux, & Verevkin, 2014).

Solubility in Organic Electronics : The synthesis of a solution processible poly(3-methoxythiophene)-co-poly(3-hexylthiophene) copolymer (PMoT-P3HT) demonstrates improved solubility in common organic solvents and potential for organic-based electronics applications (Minkler et al., 2019).

Oxidation and Bipolarons : Oligomerized 3-methoxythiophene in solution can produce soluble dications (bipolarons) by oxidation, forming a diamagnetic compound with distinct absorption bands (Chang & Miller, 1987).

Conjugative Interactions : Thiophenes with oxygen-containing substituents, like 3-methoxythiophene, exhibit diverse intramolecular and intermolecular geometries, allowing for interesting conjugative interactions (Blake et al., 1999).

Safety And Hazards

2-Methoxythiophene is classified as a flammable liquid and vapor . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEHURCMYKPVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168559 | |

| Record name | 2-Methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxythiophene | |

CAS RN |

16839-97-7 | |

| Record name | 2-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxythiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

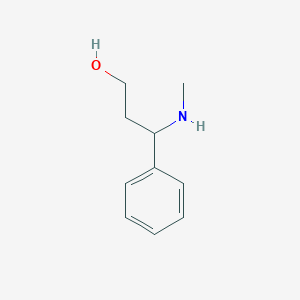

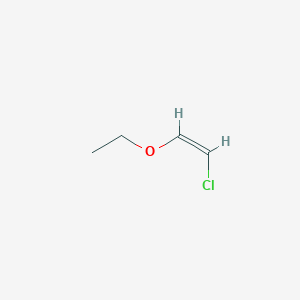

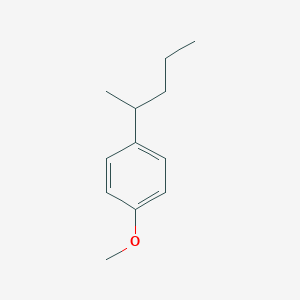

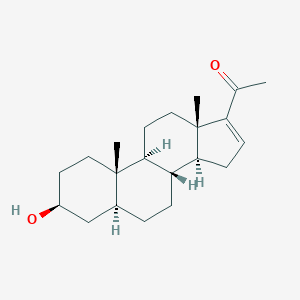

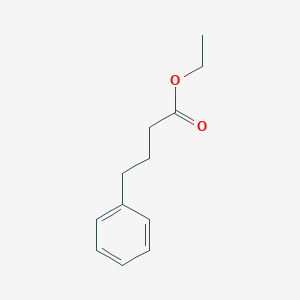

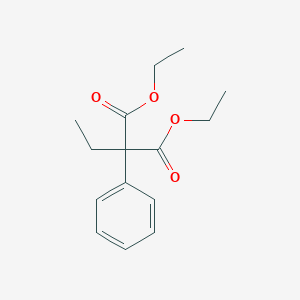

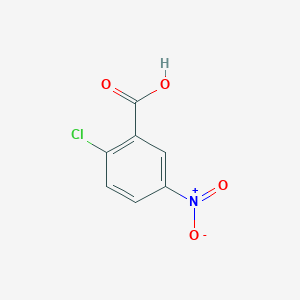

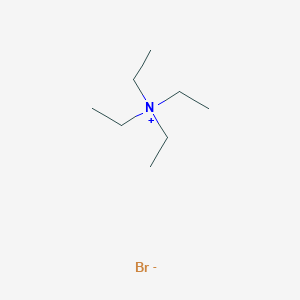

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

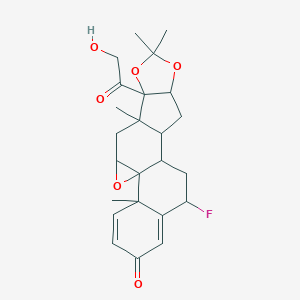

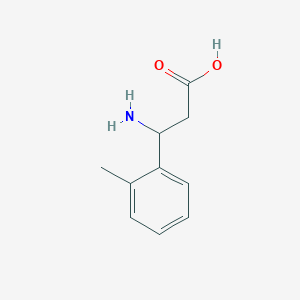

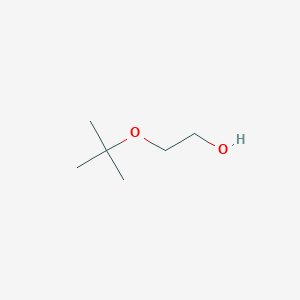

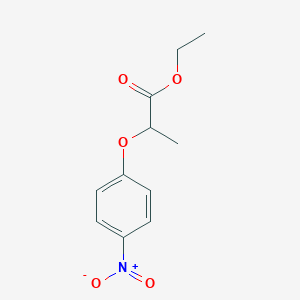

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.